molecular formula C12H11ClN2O2 B8533230 3-benzyl-6-chloro-5-methylpyrimidine-2,4(1H,3H)-dione

3-benzyl-6-chloro-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B8533230
M. Wt: 250.68 g/mol
InChI Key: DIBDEBYZCAZNAJ-UHFFFAOYSA-N
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Description

3-benzyl-6-chloro-5-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

3-benzyl-6-chloro-5-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H11ClN2O2/c1-8-10(13)14-12(17)15(11(8)16)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,17)

InChI Key

DIBDEBYZCAZNAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)N(C1=O)CC2=CC=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 16.8 ml of 50% ethanol, 78.7 ml (844 mmol) of phosphorus oxychloride was added dropwise, with stirring under ice cooling conditions. To this solution, 23.22 g (100 mmol) of 3-benzyl-5-methylpyrimidine-2,4,6(1H,3H)-trione was added little by little. This mixture was stirred at 50° C. for 30 minutes and then at 100° C. for 90 minutes. After cooling, the reaction mixture was poured into ice water and stirred for 1 hour. The resulting precipitate was collected by filtration, washed with water and n-hexane and dried to yield 27.50 g (quant, light white crystal) of the desired product.
Name
3-benzyl-5-methylpyrimidine-2,4,6(1H,3H)-trione
Quantity
23.22 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
78.7 mL
Type
reactant
Reaction Step Three
Quantity
16.8 mL
Type
solvent
Reaction Step Three

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